
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate
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Overview
Description
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate is an organic compound with the molecular formula C15H23NO2. It is a clear, colorless liquid with a molecular weight of 249.35 g/mol . This compound is often used in advanced research and synthesis due to its unique blend of reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropylcarbamate with appropriate reagents under controlled conditions . One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of benzoyl chloride at low temperatures . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate is an organic compound with potential applications in chemistry, biology, medicine, and industry. It features a tert-butyl group, an amino group, and a 3-methylphenyl substituent, giving it unique chemical properties.
Scientific Research Applications
- Chemistry Tert-butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate serves as a reagent in organic synthesis and as a building block for complex molecules. Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide as a nucleophile. Reactions are typically conducted under controlled temperatures and inert atmospheres to optimize yield and purity. Laboratory methods can be scaled up for industrial production using continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions is crucial to minimize waste and reduce production costs.
- Biology It is utilized in the development of biologically active compounds. The mechanism of action involves interaction with molecular targets like enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions, stabilizing the compound within the binding pocket and modulating the activity of the target protein.
- Medicine this compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
- Industry It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its reactivity is influenced by the presence of the tert-butyl and phenyl groups, which can stabilize transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-2,2-dimethylpropylcarbamate: Similar in structure but lacks the phenyl group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group instead of an amino group.
2-(N-Tert-butoxycarbonylamino)-3-methylpyridine: Similar in reactivity but has a pyridine ring instead of a phenyl group.
Uniqueness
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate is unique due to its combination of tert-butyl, amino, and phenyl groups, which confer distinct reactivity and selectivity. This makes it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate (CAS No. 180264-32-8) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : C13H19NO2
Molecular Weight : 219.30 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C(=O)OCC(C)(C)C)N
InChI Key : ZQKZJYFZQXHCDY-UHFFFAOYSA-N
This compound acts primarily as a nucleophile , allowing it to participate in various biochemical reactions within biological systems. Its structure enables interactions with enzymes and receptors, potentially modulating their activity. The compound's ability to form stable bonds with electrophilic centers in proteins may contribute to its biological effects, including anti-inflammatory and anticancer properties .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . In vitro assays have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. For instance, a study reported that the compound caused a dose-dependent reduction in cell viability in HeLa cells, with an IC50 value indicating effective cytotoxicity at concentrations as low as 20 μg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Research suggests that it may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. This inhibition could make it a candidate for treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
- In Vitro Studies :
- A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results showed a significant reduction in cell viability across multiple concentrations, highlighting its potential as an anticancer agent.
- In Vivo Studies :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C13H19NO2 | Anticancer, Anti-inflammatory |
4-Amino-pyrimidine | C5H6N4 | Antineoplastic |
Phenylalanine derivatives | C9H11NO2 | Neuroprotective |
This table illustrates how this compound compares with other biologically active compounds. Its unique structure contributes to its specific activities against cancer and inflammation.
Properties
CAS No. |
180264-32-8 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)15(4,5)12(16)11-9-7-6-8-10-11/h6-10,12H,16H2,1-5H3 |
InChI Key |
QLOQBYGNOWCIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1)N |
Origin of Product |
United States |
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